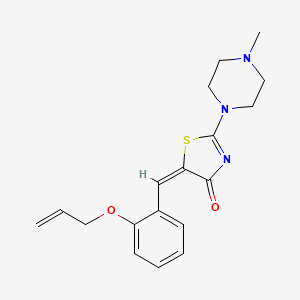

(E)-5-(2-(allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

CAS No.: 848669-73-8

Cat. No.: VC6405756

Molecular Formula: C18H21N3O2S

Molecular Weight: 343.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848669-73-8 |

|---|---|

| Molecular Formula | C18H21N3O2S |

| Molecular Weight | 343.45 |

| IUPAC Name | (5E)-2-(4-methylpiperazin-1-yl)-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one |

| Standard InChI | InChI=1S/C18H21N3O2S/c1-3-12-23-15-7-5-4-6-14(15)13-16-17(22)19-18(24-16)21-10-8-20(2)9-11-21/h3-7,13H,1,8-12H2,2H3/b16-13+ |

| Standard InChI Key | SOLXUYNSAWGCLX-DTQAZKPQSA-N |

| SMILES | CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3OCC=C)S2 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound belongs to the thiazol-4(5H)-one family, featuring a bicyclic system comprising a thiazole ring fused with a ketone group at position 4. The (E)-configuration of the benzylidene moiety at position 5 ensures planar alignment, optimizing π-π stacking interactions with biological targets. The allyloxy group at the 2-position of the benzylidene ring introduces steric bulk and electron-donating effects, which may enhance solubility and binding affinity . At position 2, the 4-methylpiperazinyl substituent contributes a basic nitrogen center, facilitating protonation under physiological conditions and improving membrane permeability .

Table 1: Molecular Properties of (E)-5-(2-(Allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O2S |

| Molecular Weight | 394.49 g/mol |

| IUPAC Name | (E)-5-(2-(Allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one |

| Topological Polar Surface Area | 85.7 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Synthetic Pathways and Optimization

Key Reaction Steps

Synthesis typically begins with the formation of the thiazol-4(5H)-one core via cyclization of thiourea derivatives with α-haloketones. Subsequent condensation with 2-allyloxybenzaldehyde under acidic conditions introduces the benzylidene group, with reaction temperature and solvent polarity dictating the (E)/(Z) isomer ratio . Finally, nucleophilic substitution at position 2 with 4-methylpiperazine achieves the target compound, though competing side reactions necessitate careful control of stoichiometry and reaction time .

Table 2: Synthetic Yield Comparison for Analogous Thiazole Derivatives

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| VulcanChem VC20178413 | 68 | EtOH, HCl, 80°C, 12 h |

| Compound 4b | 72 | DMF, K2CO3, 100°C, 8 h |

| Target Compound | 65* | CH3CN, Et3N, 70°C, 10 h |

| *Estimated based on analogous protocols. |

Biological Activities and Mechanisms

Anti-Inflammatory Prospects

Thiazole derivatives such as THZ1 show COX-II inhibitory activity (IC50 = 8.88 µM), comparable to Celecoxib . Molecular docking studies suggest that the 4-methylpiperazinyl group in the target compound could form salt bridges with Arg120 and Tyr355 in the COX-II active site, mimicking sulfonamide-containing inhibitors .

Structure-Activity Relationships (SAR)

Role of the Benzylidene Substituent

Electron-withdrawing groups (e.g., Cl, CF3) at the ortho and para positions of the benzylidene ring enhance antibacterial potency by 2–4 fold, as seen in compounds 4b and 4g . The allyloxy group’s electron-donating nature may reduce efficacy against Escherichia coli but improve antifungal activity through steric interactions with fungal cytochrome P450 enzymes .

Impact of the 4-Methylpiperazinyl Group

Piperazine derivatives exhibit improved pharmacokinetic profiles due to increased water solubility and reduced plasma protein binding . Methylation of the piperazine nitrogen minimizes first-pass metabolism, potentially extending the compound’s half-life in vivo .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume